4-Mercaptobenzonitrile

Description

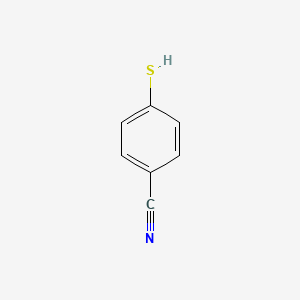

Structure

3D Structure

Properties

IUPAC Name |

4-sulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NS/c8-5-6-1-3-7(9)4-2-6/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPUXVBBHWUOFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342852 | |

| Record name | 4-mercaptobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36801-01-1 | |

| Record name | 4-mercaptobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Thiobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Mercaptobenzonitrile CAS number and properties

An In-Depth Technical Guide to 4-Mercaptobenzonitrile

This technical guide provides a comprehensive overview of this compound (4-MBN), a versatile organic compound with significant applications in materials science, spectroscopy, and biomedical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and key applications.

Core Properties and Identification

This compound, also known as 4-cyanothiophenol, is an aromatic compound featuring both a thiol (-SH) and a nitrile (-C≡N) functional group attached to a benzene (B151609) ring at the para positions.[1][2] This unique structure allows for diverse chemical reactivity and makes it a valuable molecule in various advanced applications.[1]

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| CAS Number | 36801-01-1[3][4][5] |

| Molecular Formula | C₇H₅NS[3][4][6] |

| Molecular Weight | 135.19 g/mol [3][4][5] |

| Synonyms | 4-Cyanothiophenol, 4-Sulfanylbenzonitrile, 4-Thiobenzonitrile, p-Cyanothiophenol[2][3][4][5][6] |

| InChI Key | MVPUXVBBHWUOFS-UHFFFAOYSA-N[6] |

| SMILES | N#CC1=CC=C(S)C=C1[3][7] |

Physicochemical Properties

The physical and chemical properties of 4-MBN are summarized below. It typically presents as a solid with a pale yellow appearance.[8] Its solubility is limited in water but good in organic solvents like Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), and acetone.[1][8]

Table 2: Physicochemical Data for this compound

| Property | Value |

|---|---|

| Physical Form | Solid, Pale Yellow Crystals[8][9] |

| Melting Point | 48-51 °C[9] |

| Boiling Point | 118 °C[9] |

| Density | 1.18 g/cm³[9] |

| Purity | Typically ≥98%[3][9] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly-closed container away from incompatible substances and sources of ignition.[3][4][10] |

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.[1][10] It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[10][11][12]

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

|---|---|---|

| Pictogram | Warning | |

| Hazard Statements | H302 + H312 | Harmful if swallowed or in contact with skin[11] |

| H315 | Causes skin irritation[9][10][12] | |

| H319 | Causes serious eye irritation[9][10][12] | |

| H335 | May cause respiratory irritation[9][10] | |

| H402 | Harmful to aquatic life[11] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[9][10] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection[9][10] | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell[10][11] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water[9][10] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[9][10] |

| | P501 | Dispose of contents/container to an approved waste disposal plant[9][11] |

Experimental Protocols: Synthesis

A common and efficient method for synthesizing this compound is through the nucleophilic substitution reaction of a 4-halogenobenzonitrile with a sulfur-containing nucleophile.[1][13]

Protocol: Synthesis via Nucleophilic Substitution

-

Reaction Setup : A 4-halogenobenzonitrile (e.g., 4-chlorobenzonitrile (B146240) or 4-bromobenzonitrile) is reacted with sodium sulfide (B99878) (Na₂S) or sodium hydrogen sulfide (NaSH) in an inert organic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).[13]

-

Reaction Conditions : The reaction mixture is typically heated to temperatures between 120°C and 160°C. The reaction is generally complete within 1 to 10 hours.[13]

-

Acidification : After the reaction is complete, the mixture is cooled and then acidified, for example, with a mineral acid like hydrochloric acid (HCl), to a pH below 3. This step protonates the thiolate intermediate to form the final thiol product.[13]

-

Workup and Purification : The product is then extracted with an organic solvent, washed, dried, and purified, typically by recrystallization or column chromatography, to yield high-purity this compound.[14][15]

Caption: Synthesis workflow for this compound.

Core Applications and Mechanisms

The dual functionality of the thiol and nitrile groups makes 4-MBN a valuable tool in several advanced research areas.

Self-Assembled Monolayers (SAMs)

The thiol group has a strong affinity for noble metal surfaces, particularly gold.[16] This allows 4-MBN to spontaneously form highly ordered, single-molecule-thick layers known as self-assembled monolayers (SAMs).[1][4] These SAMs are used to modify the chemical and physical properties of surfaces for applications in sensors, molecular electronics, and corrosion inhibition.[1]

Vibrational Stark Effect (VSE) Spectroscopy

The nitrile group (-C≡N) in 4-MBN has a distinct vibrational frequency that is highly sensitive to the local electric field.[16] This phenomenon, known as the Vibrational Stark Effect (VSE), allows 4-MBN to be used as a molecular probe or "spectral reporter".[1][17] By measuring the shift in the nitrile's stretching frequency using techniques like infrared or Raman spectroscopy, researchers can map electric fields at electrode-solution interfaces and within the active sites of proteins.[1][16]

Surface-Enhanced Raman Scattering (SERS) Tags

4-MBN is a key component in the development of highly sensitive SERS tags.[4] In this application, 4-MBN is adsorbed onto the surface of metallic nanoparticles (e.g., gold or silver). The nitrile stretch provides a sharp, intense peak in a region of the Raman spectrum that is typically free from background signals from biological molecules.[16] This "background-free" signal allows for the ultra-sensitive detection of these tags, which can be conjugated to antibodies or other targeting moieties for applications such as cancer biomarker imaging.[1][4]

Caption: Logical workflow of 4-MBN in SERS applications.

References

- 1. Buy this compound | 36801-01-1 [smolecule.com]

- 2. CAS 36801-01-1: Benzonitrile,4-mercapto- | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 36801-01-1 | FM00411 | Biosynth [biosynth.com]

- 5. synchem.de [synchem.de]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 36801-01-1|this compound|BLD Pharm [bldpharm.com]

- 8. This compound; CAS No.: 36801-01-1 [chemshuttle.com]

- 9. 36801-01-1 this compound AKSci V7013 [aksci.com]

- 10. aksci.com [aksci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. 4-Thiobenzonitrile | C7H5NS | CID 585058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. US4841089A - Process for the preparation of 4-mercaptobenzonitriles, and 4-mercaptobenzonitriles - Google Patents [patents.google.com]

- 14. orgsyn.org [orgsyn.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. This compound CAS 36801-01-1|RUO [benchchem.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-Mercaptobenzonitrile for Spectroscopic Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-mercaptobenzonitrile (4-MBN), a critical reagent in advanced spectroscopic studies. This document details established synthetic methodologies, complete with experimental protocols and quantitative data, to assist researchers in the preparation of high-purity 4-MBN for applications such as Surface-Enhanced Raman Spectroscopy (SERS) and as a vibrational probe for electric fields in biological and materials science.

Introduction

This compound, also known as 4-cyanothiophenol, is an aromatic thiol containing a nitrile functional group. This unique combination of a thiol group, which allows for strong chemisorption onto noble metal surfaces (e.g., gold and silver) to form self-assembled monolayers (SAMs), and a nitrile group, which possesses a strong and environmentally sensitive vibrational signature, makes 4-MBN an invaluable tool for spectroscopic investigations. Its applications are particularly prominent in SERS, where it serves as a Raman reporter, and in studies of the vibrational Stark effect (VSE) to probe local electric fields at interfaces. The synthesis of high-purity 4-MBN is therefore a critical first step for reliable and reproducible spectroscopic measurements.

Synthetic Routes

Several synthetic routes to this compound have been established. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. The most common and effective methods are detailed below.

Synthesis from 4-Halogenobenzonitriles

A robust and high-yielding method for the preparation of this compound involves the nucleophilic substitution of a halogen atom from a 4-halogenobenzonitrile, such as 4-chlorobenzonitrile, with a sulfur nucleophile.[1]

Reaction Scheme:

Caption: Workflow for using 4-MBN as a Vibrational Stark Effect probe.

Conclusion

This technical guide has detailed the primary synthetic routes for obtaining this compound, a key compound for advanced spectroscopic studies. The provided experimental protocols and quantitative data offer a practical resource for researchers. The successful synthesis and purification of 4-MBN are paramount for its effective application as a SERS reporter and a VSE probe, enabling deeper insights into molecular and interfacial phenomena.

References

An In-depth Technical Guide to the Molecular Structure and Functional Groups of 4-Mercaptobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and functional groups of 4-Mercaptobenzonitrile (4-MBN). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who are interested in the chemical and physical properties of this versatile molecule. This document details the structural characteristics, spectroscopic signature, and key functional groups of 4-MBN, supported by quantitative data, experimental protocols, and visual diagrams.

Molecular Structure and Identification

This compound, also known by its IUPAC name 4-sulfanylbenzonitrile, is an aromatic organic compound.[1][2] It consists of a benzene (B151609) ring substituted with a thiol (-SH) group and a nitrile (-C≡N) group at the para position.[3] This substitution pattern imparts a unique combination of chemical properties to the molecule, making it a subject of interest in various scientific fields.

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₅NS | [4][5] |

| IUPAC Name | 4-sulfanylbenzonitrile | [1][2] |

| Common Synonyms | 4-Cyanothiophenol, p-Mercaptobenzonitrile | [4][5] |

| CAS Number | 36801-01-1 | [1][4][6] |

| Molecular Weight | 135.19 g/mol | [4][6] |

| Melting Point | 51 °C | [4] |

| Boiling Point | 118 °C | [7] |

Functional Groups and Their Significance

The chemical reactivity and physical properties of this compound are primarily dictated by its two functional groups: the thiol group and the nitrile group.

-

Thiol Group (-SH): The presence of the thiol group makes 4-MBN a valuable building block in organic synthesis and materials science. This group can be readily deprotonated to form a thiolate, which is a strong nucleophile. A key application of the thiol group is its ability to form strong covalent bonds with the surfaces of noble metals, such as gold and silver. This property is extensively utilized in the formation of self-assembled monolayers (SAMs), which have applications in nanoscience, electronics, and biosensing.[3][4]

-

Nitrile Group (-C≡N): The nitrile group is a polar functional group that contributes to the overall electronic properties of the molecule. The strong triple bond in the nitrile group gives rise to a characteristic and sharp absorption band in the infrared (IR) spectrum, making it an excellent spectroscopic probe.[8] This feature is particularly useful in surface-enhanced Raman scattering (SERS) studies, where the vibrational frequency of the nitrile group can be used to report on the local electric field at a metal surface.[8]

The interplay between these two functional groups on the rigid benzene scaffold provides a unique platform for studying molecular-level phenomena at interfaces.

Caption: Molecular structure of this compound with its key functional groups.

Quantitative Structural and Spectroscopic Data

A comprehensive understanding of this compound's properties requires quantitative data on its molecular geometry and spectroscopic characteristics.

Molecular Geometry

While a definitive single-crystal X-ray diffraction study for this compound was not found in the immediate search, computational chemistry and data from analogous structures provide insights into its bond lengths and angles. The benzene ring is expected to be planar, with the thiol and nitrile groups lying in the same plane.

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy:

The IR spectrum of 4-MBN is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |

| ~2230 | C≡N stretch | Nitrile | Strong, Sharp |

| ~2550 | S-H stretch | Thiol | Weak |

| ~3100-3000 | C-H stretch | Aromatic | Medium |

| ~1600, ~1480 | C=C stretch | Aromatic Ring | Medium |

The most prominent feature is the strong, sharp peak for the nitrile group stretch, which is a hallmark of this class of compounds.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | Doublet | 2H | Aromatic Protons (ortho to -CN) |

| ~7.3 | Doublet | 2H | Aromatic Protons (ortho to -SH) |

| ~3.5 | Singlet | 1H | Thiol Proton (-SH) |

¹³C NMR (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~135 | C-SH |

| ~132 | CH (ortho to -CN) |

| ~129 | CH (ortho to -SH) |

| ~118 | C-CN |

| ~112 | C≡N |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the nucleophilic aromatic substitution of a 4-halobenzonitrile with a sulfur nucleophile.

Materials:

-

4-Chlorobenzonitrile (B146240) (or 4-Bromobenzonitrile)

-

Sodium sulfide (B99878) (Na₂S) or Sodium hydrosulfide (B80085) (NaSH)

-

N-Methyl-2-pyrrolidone (NMP) or other suitable polar aprotic solvent

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Methylene (B1212753) chloride (CH₂Cl₂)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Activated charcoal

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorobenzonitrile in NMP.

-

Add sodium sulfide or sodium hydrosulfide to the solution.

-

Heat the reaction mixture to 160°C and maintain this temperature for approximately 3 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the NMP by distillation under reduced pressure.

-

Dissolve the residue in water and filter to remove any insoluble impurities.

-

Cool the filtrate in an ice bath and acidify to a pH of approximately 1 by the slow addition of 10% hydrochloric acid.

-

Collect the precipitated product by vacuum filtration.

-

Dissolve the crude product in methylene chloride, add activated charcoal, and stir for 15 minutes.

-

Filter the solution to remove the charcoal and dry the filtrate over anhydrous magnesium sulfate.

-

Remove the methylene chloride by rotary evaporation to yield the purified this compound. The product can be further purified by distillation.

Caption: Workflow for the synthesis of this compound.

Characterization Methods

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., chloroform (B151607) or carbon tetrachloride). Alternatively, for solid samples, prepare a KBr pellet or a Nujol mull.

-

Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for the nitrile (~2230 cm⁻¹), thiol (~2550 cm⁻¹), and aromatic C-H and C=C vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard single-pulse experiment.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.

-

Analysis: Determine the chemical shifts, multiplicities, and integrations of the signals to confirm the molecular structure.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This compound is a molecule of significant interest due to its unique combination of a thiol and a nitrile functional group on an aromatic scaffold. This guide has provided a detailed overview of its molecular structure, key functional groups, and spectroscopic properties. The presented quantitative data and experimental protocols offer a valuable resource for researchers and professionals working with this compound, facilitating its synthesis, characterization, and application in various fields of science and technology.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 36801-01-1 | FM00411 | Biosynth [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Thiobenzonitrile | C7H5NS | CID 585058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 4-Mercaptobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Mercaptobenzonitrile (4-MBN), a versatile building block in medicinal chemistry and materials science. Understanding the solubility of this compound is critical for its application in drug design, formulation development, and chemical synthesis. This document consolidates available solubility data, provides detailed experimental protocols for its determination, and offers insights into its behavior in various common laboratory solvents.

Introduction to this compound

This compound, also known as 4-cyanothiophenol, is an aromatic organic compound featuring a nitrile (-C≡N) and a thiol (-SH) functional group attached to a benzene (B151609) ring. This unique combination of a polar nitrile group and a moderately polar, acidic thiol group governs its physicochemical properties, including its solubility profile. The presence of these functional groups allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of pharmaceuticals and functional materials.

Solubility of this compound in Common Solvents

The solubility of a compound is a critical parameter that influences its reactivity, bioavailability, and ease of formulation. The dual functionality of this compound results in a nuanced solubility profile, with its aromatic backbone contributing to its solubility in nonpolar solvents and the polar nitrile and thiol groups enhancing its affinity for polar solvents.

2.1. Qualitative Solubility Profile

Existing literature and chemical principles provide a qualitative understanding of this compound's solubility:

-

Water : It exhibits limited solubility in water due to the hydrophobic nature of the benzene ring.[1] Solubility can be somewhat enhanced by heating and sonication.

-

Polar Aprotic Solvents : It is sparingly soluble in dimethyl sulfoxide (B87167) (DMSO) and slightly soluble in ethyl acetate.[2] It is expected to have good compatibility with other polar aprotic solvents like N,N-dimethylformamide (DMF) and acetone.

-

Polar Protic Solvents : Its solubility in alcohols like methanol (B129727) and ethanol (B145695) is anticipated to be moderate, influenced by hydrogen bonding interactions with the thiol and nitrile groups.

-

Nonpolar Solvents : Due to its aromatic ring, it is expected to show some solubility in aromatic hydrocarbons like toluene. Its solubility in aliphatic hydrocarbons like hexane (B92381) is likely to be low.

-

Halogenated Solvents : Solvents like dichloromethane (B109758) and chloroform (B151607) are expected to be effective at dissolving this compound due to their ability to interact with both polar and nonpolar moieties.

2.2. Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively reported in the public domain. The table below summarizes the available experimental data and provides predicted solubility values based on the compound's structure and general solubility principles. These predicted values are intended as a guideline and should be experimentally verified for critical applications.

| Solvent Classification | Solvent | Predicted/Reported Solubility | Temperature (°C) |

| Polar Protic | Water | ~0.8 mg/mL (reported)[1] | 25 |

| Methanol | Predicted: Moderately Soluble | 25 | |

| Ethanol | Predicted: Moderately Soluble | 25 | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Sparingly Soluble (reported)[2] | 25 |

| N,N-Dimethylformamide (DMF) | Predicted: Soluble | 25 | |

| Acetone | Predicted: Soluble | 25 | |

| Ethyl Acetate | Slightly Soluble (reported)[2] | 25 | |

| Nonpolar | Toluene | Predicted: Soluble | 25 |

| Hexane | Predicted: Sparingly Soluble | 25 | |

| Halogenated | Dichloromethane | Predicted: Soluble | 25 |

| Chloroform | Predicted: Soluble | 25 |

Note: "Sparingly Soluble" typically corresponds to a solubility range of 1-10 mg/mL, "Slightly Soluble" to 10-30 mg/mL, and "Soluble" to >30 mg/mL. These are estimations and experimental determination is recommended.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for research and development. The following section details a general experimental protocol for determining the thermodynamic solubility of this compound using the shake-flask method, which is considered the gold standard.

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (B75204) (e.g., 4 mL glass vials)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Experimental Workflow

Caption: Experimental workflow for solubility determination.

3.3. Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a precise volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

For finer separation, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of dilutions of the clear, filtered saturated solution using the same solvent.

-

Analyze the diluted solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

3.4. Considerations for Accurate Measurement

-

Polymorphism : The solubility of a solid is dependent on its crystalline form (polymorph). It is essential to characterize the solid form of this compound before and after the solubility experiment (e.g., using X-ray powder diffraction) to ensure that no phase transformation has occurred.

-

Purity of Compound and Solvents : The purity of both the solute and the solvent can significantly impact solubility measurements. Use high-purity materials to obtain reliable data.

-

Temperature Control : Solubility is temperature-dependent. Maintain a constant and accurately controlled temperature throughout the experiment.

-

Equilibration Time : Ensure that sufficient time is allowed for the system to reach equilibrium. This can be verified by taking measurements at different time points until a constant concentration is observed.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in many experimental and manufacturing processes. The following diagram illustrates a logical workflow for choosing a suitable solvent for this compound based on the desired application.

Caption: Solvent selection workflow for 4-MBN.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound. While comprehensive quantitative data is limited, the provided qualitative profile, predicted solubility table, and detailed experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals. The unique structural features of this compound necessitate careful consideration of solvent choice to optimize its use in various applications. Experimental verification of solubility in the specific solvent systems of interest is strongly recommended for all critical applications.

References

Unveiling the Vibrational Landscape of 4-Mercaptobenzonitrile: A Theoretical and Spectroscopic Guide

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Mercaptobenzonitrile (4-MBN), also known as 4-cyanothiophenol, is a bifunctional aromatic molecule featuring a thiol (-SH) group and a nitrile (-C≡N) group attached to a benzene (B151609) ring. This unique structure makes it a molecule of significant interest in various scientific domains. The thiol group allows for self-assembly on metal surfaces, such as gold and silver, forming well-ordered self-assembled monolayers (SAMs). The nitrile group possesses a strong and distinct vibrational signature in a region of the infrared and Raman spectra that is relatively free from interference from other common functional groups. This has led to its widespread use as a sensitive probe in Surface-Enhanced Raman Spectroscopy (SERS) and as a reporter for local electric fields through the vibrational Stark effect (VSE).

Experimental and Computational Methodologies

The elucidation of the vibrational modes of a molecule like this compound typically involves a synergistic approach, combining experimental spectroscopic measurements with theoretical quantum chemical calculations.

Experimental Protocols

The primary experimental techniques for investigating the vibrational modes of 4-MBN are Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy.

-

FT-IR Spectroscopy : Solid-phase FT-IR spectra are typically recorded by preparing a potassium bromide (KBr) pellet containing a small amount of the 4-MBN sample. The spectrum is then collected over a spectral range of 4000–400 cm⁻¹. This technique is particularly sensitive to vibrations that induce a change in the molecule's dipole moment.

-

FT-Raman Spectroscopy : For FT-Raman analysis, a powdered sample of 4-MBN is used. The spectrum is typically excited using a near-infrared laser (e.g., 1064 nm) and collected in the range of 4000–50 cm⁻¹. Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule.

Computational Details

Theoretical calculations are indispensable for the precise assignment of the experimentally observed vibrational bands. Density Functional Theory (DFT) is the most common and reliable method for this purpose.

-

Software : Quantum chemical calculations are typically performed using software packages such as Gaussian, Q-Chem, or similar programs.

-

Method : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated method for vibrational frequency calculations in organic molecules.[1][2][3][4]

-

Basis Set : A high-level basis set, such as 6-311++G(d,p), is commonly employed to ensure an accurate description of the electronic structure and vibrational frequencies.[1][2][3][4]

-

Optimization and Frequency Calculation : The first step in the computational process is to perform a geometry optimization of the 4-MBN molecule to find its lowest energy structure. Following optimization, a harmonic vibrational frequency analysis is carried out at the same level of theory. The calculated frequencies are often scaled by an empirical factor to better match the experimental data, accounting for anharmonicity and other theoretical approximations.

-

Vibrational Mode Assignment : The assignment of the calculated frequencies to specific atomic motions is achieved through Potential Energy Distribution (PED) analysis, often using software like VEDA (Vibrational Energy Distribution Analysis).[4][5]

Theoretical Vibrational Analysis Workflow

The logical flow for a comprehensive vibrational analysis of a molecule like this compound is depicted in the following diagram.

Vibrational Modes of this compound

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Nitrile Group Vibrations | ||

| C≡N Stretching | ~2230 - 2240 | ~2220 - 2238[6] |

| Benzene Ring Vibrations | ||

| C-H Stretching | ~3050 - 3100 | ~3050 - 3100 |

| C=C Stretching (ring) | ~1580 - 1600 | ~1580 - 1600 |

| C=C Stretching (ring) | ~1480 - 1500 | ~1480 - 1500 |

| C-H in-plane Bending | ~1000 - 1300 | ~1000 - 1300 |

| Ring Breathing | ~990 - 1010 | ~990 - 1010 |

| C-H out-of-plane Bending | ~700 - 900 | ~700 - 900 |

| Thiol Group Vibrations | ||

| S-H Stretching | ~2550 - 2600 | ~2550 - 2600 |

| C-S Stretching | ~600 - 750 | ~600 - 750 |

| S-H in-plane Bending | ~800 - 950 | ~800 - 950 |

| Other Vibrations | ||

| C-CN Stretching | ~1170 - 1200 | ~1170 - 1200 |

* These values are approximate and are based on typical ranges for these functional groups and data from related molecules. The exact values can vary depending on the specific computational method and experimental conditions.

The C≡N stretching vibration is the most studied mode of 4-MBN due to its sensitivity to the local environment. In the gas phase, the C≡N stretch of benzonitrile (B105546) is observed around 2238 cm⁻¹[6]. When 4-MBN is assembled on metal surfaces, this frequency can shift due to chemical bonding and the local electric field.

Conclusion

This technical guide has outlined the standard methodologies for determining the theoretical vibrational modes of this compound and has presented a logical workflow for a combined experimental and computational analysis. While a complete and definitive assignment of all vibrational modes for 4-MBN remains a subject for further research, the information provided here offers a solid foundation for scientists and researchers working with this important molecule. A detailed theoretical study, validated by high-resolution experimental spectra, would be a valuable contribution to the scientific community, enabling a more precise interpretation of spectroscopic data in the diverse applications of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quantum chemical studies and vibrational analysis of 4-acetyl benzonitrile, 4-formyl benzonitrile and 4-hydroxy benzonitrile--a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Advent and Advancement of 4-Mercaptobenzonitrile in Surface Science: A Technical Guide

An in-depth exploration of the discovery, history, and pivotal applications of 4-Mercaptobenzonitrile (4-MBN) for researchers, scientists, and professionals in drug development.

Introduction

This compound (4-MBN), also known as 4-cyanothiophenol, is an aromatic organosulfur compound that has emerged as a cornerstone molecule in the field of surface science. Its unique bifunctional nature, featuring a thiol (-SH) group for robust anchoring to metallic surfaces and a nitrile (-C≡N) group that serves as a distinct spectroscopic reporter, has made it an invaluable tool for probing and manipulating phenomena at the nanoscale. This technical guide provides a comprehensive overview of the discovery and historical development of 4-MBN and delves into its significant applications in self-assembled monolayers (SAMs), surface-enhanced Raman spectroscopy (SERS), and molecular electronics. Detailed experimental protocols, quantitative data, and visual diagrams are presented to offer a thorough understanding of its utility in modern research and development.

Discovery and History

While the parent compound, thiophenol, has been known for much longer, the precise first synthesis of this compound is not definitively documented in a single seminal publication. However, its synthetic roots can be traced back to general methods for the preparation of thiophenols. One of the early and notable methods for synthesizing substituted thiophenols, including 4-cyanothiophenol, involves the Newman-Kwart rearrangement.[1] A significant milestone in the scalable synthesis of 4-mercaptobenzonitriles was a patent filed in 1986, which described a process of reacting a 4-halogenobenzonitrile with sodium sulfide (B99878) or sodium hydrogen sulfide.[2] This patent also made reference to earlier applications of unsubstituted this compound in nematic liquid-crystalline products, indicating its availability and use in the preceding years.

The true value of 4-MBN in surface science began to be realized with the burgeoning field of self-assembled monolayers in the 1980s and 1990s. Researchers quickly identified the thiol group as an ideal anchor for forming highly ordered, single-molecule-thick films on gold and other noble metal surfaces. The nitrile group, with its strong and environmentally sensitive vibrational signature, was subsequently recognized as a powerful spectroscopic probe, particularly with the advent of surface-enhanced Raman spectroscopy. This unique combination of properties has cemented 4-MBN's role as a model compound for fundamental studies of interfacial phenomena.

Synthesis of this compound

A common and efficient method for the laboratory synthesis of this compound is through the nucleophilic substitution of a halogen on the benzene (B151609) ring with a sulfur nucleophile.[2]

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorobenzonitrile (B146240) in an inert, high-boiling organic solvent such as N-methyl-2-pyrrolidone (NMP).

-

Addition of Sulfide: Add sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) (NaSH) to the solution. The molar ratio of the sulfide reagent to 4-chlorobenzonitrile should be approximately stoichiometric.

-

Reaction: Heat the mixture to a temperature between 120-160 °C and maintain it under reflux with vigorous stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed by distillation under reduced pressure.

-

Acidification and Extraction: Dissolve the residue in water and filter to remove any insoluble impurities. Cool the filtrate in an ice bath and acidify with a mineral acid, such as hydrochloric acid (HCl), to a pH below 3. This protonates the thiolate to form the thiol, which will precipitate out of the aqueous solution.

-

Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695)/water mixture) or by distillation under reduced pressure to yield pure this compound.

This compound in Surface Science

The utility of 4-MBN in surface science is primarily centered around its ability to form well-defined self-assembled monolayers on metallic substrates, most notably gold.

Self-Assembled Monolayers (SAMs)

The thiol group of 4-MBN has a strong affinity for gold surfaces, leading to the spontaneous formation of a covalent gold-thiolate bond and the subsequent self-assembly of a highly ordered monolayer.[3] These SAMs serve as robust platforms for tailoring surface properties and for fundamental studies of interfacial chemistry and physics.

-

Substrate Preparation: Prepare a gold substrate, typically a thin film of gold evaporated onto a silicon wafer or glass slide with an adhesion layer (e.g., titanium or chromium). Clean the substrate immediately before use by rinsing with ethanol and deionized water, followed by drying under a stream of nitrogen. For more rigorous cleaning, UV-ozone treatment or piranha solution (a mixture of sulfuric acid and hydrogen peroxide; handle with extreme caution) can be used.

-

SAM Formation: Immerse the clean gold substrate into a dilute solution (typically 1 mM) of 4-MBN in a high-purity solvent such as ethanol or toluene. The immersion time can range from a few hours to 24 hours to ensure the formation of a well-ordered monolayer.

-

Rinsing and Drying: After immersion, remove the substrate from the solution and rinse thoroughly with the pure solvent to remove any physisorbed molecules. Dry the substrate under a gentle stream of nitrogen.

| Property | Typical Value | Reference(s) |

| Monolayer Thickness | 0.5 - 1.0 nm | [1] |

| Water Contact Angle | 40-60° | [1] |

| Surface Coverage | ~90-95% | [1] |

| XPS S2p Binding Energy (Au-S) | 162.0 ± 0.2 eV | [4] |

| XPS N1s Binding Energy | ~399-400 eV | [5] |

Surface-Enhanced Raman Spectroscopy (SERS)

The nitrile group of 4-MBN has a strong, sharp Raman stretching vibration (ν(C≡N)) that is highly sensitive to its local electromagnetic and chemical environment. When 4-MBN is adsorbed on a SERS-active substrate (e.g., nanostructured gold or silver), the Raman signal is dramatically enhanced, allowing for the sensitive detection and characterization of the monolayer.[3]

A key application of 4-MBN in SERS is the study of the vibrational Stark effect (VSE). The VSE describes the shift in the vibrational frequency of a bond when it is subjected to an external electric field. The nitrile stretch of 4-MBN is an excellent Stark reporter due to its large vibrational Stark tuning rate. By measuring the shift in the ν(C≡N) frequency, the local electric field strength at the electrode-electrolyte interface can be quantified.[6]

-

SERS Substrate Preparation: Prepare a SERS-active substrate, such as gold nanoparticles deposited on a silicon wafer or an electrochemically roughened gold electrode.

-

SAM Formation: Form a SAM of 4-MBN on the SERS substrate using the protocol described in section 3.1.

-

Electrochemical Cell (for VSE studies): For VSE measurements, place the 4-MBN coated SERS substrate in an electrochemical cell with a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire). Fill the cell with an appropriate electrolyte solution.

-

Raman Spectroscopy: Acquire SERS spectra using a Raman spectrometer with a suitable laser excitation wavelength (e.g., 633 nm or 785 nm).

-

Data Analysis: For VSE studies, apply a range of potentials to the working electrode and record the SERS spectrum at each potential. Plot the nitrile stretching frequency as a function of the applied potential to determine the Stark tuning rate.

| Parameter | Value on Gold | Value on Silver | Reference(s) |

| ν(C≡N) in air | ~2225.8 cm⁻¹ | ~2230.0 cm⁻¹ | [7] |

| ν(C≡N) in DMSO | ~2223.2 cm⁻¹ | ~2232.0 cm⁻¹ | [6] |

| Stark Tuning Rate | ~8.0 cm⁻¹/V | ~8.3 cm⁻¹/V | [6] |

Molecular Electronics

The defined structure and electronic properties of 4-MBN make it a candidate for use in molecular electronics, where individual molecules or small ensembles of molecules are used as electronic components. 4-MBN can be used to form single-molecule junctions, where a single molecule bridges the gap between two electrodes.

The conductance of a single 4-MBN molecule in a junction is dependent on the coupling between the molecule and the electrodes, as well as the alignment of the molecule's frontier orbitals with the Fermi levels of the electrodes. While specific, reproducible conductance values for 4-MBN are still a subject of active research, studies on similar aromatic thiols provide insights into the expected conductance range. The nitrile group can also influence the charge transport properties through its electron-withdrawing nature.

Characterization Techniques

A suite of surface-sensitive techniques is employed to characterize 4-MBN SAMs.

-

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical states of the atoms within the SAM. The binding energies of the S 2p, N 1s, and C 1s core levels provide confirmation of the covalent attachment of the thiol to the gold surface and the integrity of the nitrile group.[4][5]

-

Scanning Tunneling Microscopy (STM): STM provides real-space images of the SAM with atomic or molecular resolution. It can be used to determine the packing structure and identify defects within the monolayer. For aromatic thiols on Au(111), various packing structures, such as the (√3 × √3)R30° lattice, have been observed, although the specific structure can be influenced by factors like surface coverage and temperature.

-

Ellipsometry: This optical technique is used to measure the thickness of the SAM with high precision.[8]

-

Contact Angle Goniometry: The measurement of the water contact angle provides information about the hydrophobicity or hydrophilicity of the SAM surface, which is dictated by the terminal nitrile groups.[1]

Conclusion and Future Outlook

This compound has proven to be a remarkably versatile molecule in the advancement of surface science. Its straightforward synthesis, robust self-assembly on gold surfaces, and the unique spectroscopic properties of its nitrile group have enabled fundamental investigations into interfacial electric fields, molecular self-assembly, and charge transport at the nanoscale. As research pushes the boundaries of molecular electronics, biosensing, and catalysis, the foundational understanding gained from studies of 4-MBN will continue to be invaluable. Future work will likely focus on leveraging the nitrile group for more complex surface functionalization, exploring its behavior in more intricate molecular architectures, and further refining its use as a precise probe of the nanoscale world. The legacy of 4-MBN in surface science is a testament to the power of well-designed molecular tools in unraveling the complexities of interfaces.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 36801-01-1 [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Single Molecule Conductivity - The Borguet Group [sites.temple.edu]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 4-Mercaptobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 4-Mercaptobenzonitrile (4-MBN). The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary safety measures required when working with this compound.

Chemical Identification and Physical Properties

This compound, also known as 4-cyanothiophenol, is an organic compound featuring a benzene (B151609) ring substituted with a thiol (-SH) group and a nitrile (-C≡N) group.[1] This unique structure allows for diverse reactivity and applications in fields such as materials science and biochemistry.[1]

| Property | Value | Source |

| CAS Number | 36801-01-1 | [2][3] |

| Molecular Formula | C₇H₅NS | [2][3][4] |

| Molecular Weight | 135.19 g/mol | [2][3][5] |

| Physical Form | Solid | [4][6] |

| Melting Point | 48-51 °C | [6] |

| Boiling Point | 118 °C | [6] |

| Density | 1.18 g/cm³ | [6] |

| Purity | Typically ≥98% | [3][4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] The primary hazards are associated with acute toxicity, skin and eye irritation, and respiratory irritation.[1][7]

GHS Hazard Statements:

The following diagram illustrates the GHS classification and the corresponding precautionary measures.

Handling and Storage Precautions

Proper handling and storage are crucial to minimize exposure and ensure safety in the laboratory.

Safe Handling:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves (e.g., nitrile rubber), and eye/face protection (e.g., safety glasses with side-shields or goggles).[7][8]

-

Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[7]

-

General Precautions: Avoid contact with skin, eyes, and clothing.[7] Avoid breathing dust and fumes.[7] Keep away from sources of ignition.[7]

Storage:

-

Store in a tightly-closed container in a cool, dry, and well-ventilated area.[7]

-

Keep away from incompatible substances such as strong oxidizing agents and strong bases.[9]

-

Store locked up.[7]

The following workflow outlines the standard operating procedure for handling this compound.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is essential.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[7] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately.[7] |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[7] |

| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately.[7] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Specific Hazards: During a fire, hazardous combustion gases or vapors may be formed, including carbon oxides, nitrogen oxides, and hydrogen cyanide.[10]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9][10]

Accidental Release Measures:

-

Personal Precautions: Wear appropriate personal protective equipment.[7] Evacuate personnel to safe areas.[8] Ensure adequate ventilation.[7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, other waterways, or soil.[7]

-

Containment and Cleaning Up: Vacuum, sweep up, or absorb with inert material and place into a suitable disposal container.[7]

The decision tree below outlines the appropriate response to an accidental exposure.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7] Do not dispose of down the drain.

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[8] The available data indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][7]

| Toxicity Endpoint | Classification/Data |

| Acute Oral Toxicity | Harmful if swallowed (Category 4).[1][7] |

| Acute Dermal Toxicity | May be harmful in contact with skin.[1] |

| Acute Inhalation Toxicity | May cause respiratory irritation.[1][7] |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2).[1][7] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2A).[1][7] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[8] |

Note: This document is intended as a guide and is not a substitute for a comprehensive risk assessment. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.

References

- 1. Buy this compound | 36801-01-1 [smolecule.com]

- 2. This compound | 36801-01-1 | FM00411 | Biosynth [biosynth.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 4-Thiobenzonitrile | C7H5NS | CID 585058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 36801-01-1 this compound AKSci V7013 [aksci.com]

- 7. aksci.com [aksci.com]

- 8. capotchem.com [capotchem.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Self-Assembly of 4-Mercaptobenzonitrile on Metallic Surfaces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental principles governing the self-assembly of 4-Mercaptobenzonitrile (4-MBN) into self-assembled monolayers (SAMs) on metallic substrates, with a primary focus on gold (Au) and silver (Ag). 4-MBN SAMs are of significant interest due to their unique electronic and vibrational properties, which make them valuable platforms for studying interfacial phenomena, developing biosensors, and fabricating nanoelectronic devices.[1][2]

Core Principles of this compound Self-Assembly

This compound is an aromatic thiol compound featuring a nitrile (-C≡N) group and a thiol (-SH) group.[3][4] This bifunctional nature dictates its self-assembly behavior on metallic surfaces. The thiol group serves as a robust anchor, forming a strong covalent bond with gold and other noble metals, while the nitrile group provides a unique spectroscopic reporter and modulates the electronic properties of the monolayer.[3][4]

The self-assembly process is primarily driven by the strong affinity of the sulfur atom for the metal surface, leading to the formation of a stable metal-thiolate bond.[5] Intermolecular interactions, such as van der Waals forces and π-π stacking between the aromatic rings of adjacent 4-MBN molecules, contribute to the formation of a densely packed and ordered monolayer.[6]

Molecular Orientation and Surface Structure

On a Au(111) surface, 4-MBN molecules typically form a well-ordered monolayer with the molecular axis oriented nearly perpendicular to the surface.[7] However, the exact tilt angle is influenced by factors such as surface coverage and preparation conditions. The nitrile group is exposed at the monolayer-ambient interface, making it accessible for interactions with the surrounding environment and for spectroscopic probing.[3]

Quantitative Data on this compound Self-Assembled Monolayers

The following tables summarize key quantitative data related to 4-MBN SAMs on gold and silver surfaces, compiled from experimental studies and theoretical calculations.

Table 1: Structural and Energetic Parameters of 4-MBN SAMs on Gold

| Parameter | Value | Method | Reference |

| Au-S Binding Energy | -2.23 eV (-53.7 kcal/mol) | DFT Calculation | [7] |

| Au-S Bond Length | ~2.5 Å | DFT Calculation | [6] |

| Tilt Angle of Nitrile Group (from surface normal) | ~40° | Assumed in VSE analysis | [8] |

| Surface Coverage (for a similar aromatic thiol) | 0.25 (θRS) | STM, XPS, Electrochemistry, DFT | [6] |

Table 2: Nitrile (C≡N) Stretching Frequencies of 4-MBN SAMs

| Substrate/Environment | Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |

| Au/Air | 2225.8 ± 0.2 | SEIRAS | [1] |

| Ag/Air | 2230.0 ± 1.0 | SERS | [1] |

| Au/DMSO | ~2223 | SEIRAS | [1] |

| Ag/DMSO | ~2228 | SERS | [1] |

| Au/Aqueous Buffer (pH 7) | ~2228.4 | SEIRAS | [4] |

Table 3: Potential-Dependent Nitrile Stretching Frequency of 4-MBN SAMs

The nitrile stretching frequency exhibits a linear relationship with the applied electrode potential, a phenomenon known as the vibrational Stark effect (VSE).[1][2] The relationship can be described by the equation: ν = mE + b, where ν is the nitrile stretching frequency, E is the electrode potential, m is the Stark tuning rate (slope), and b is the intercept.

| SAM Composition | Substrate | Stark Tuning Rate (m, cm⁻¹/V) | Intercept (b, cm⁻¹) | Reference |

| Pure 4-MBN | Au | 8.0 | 2230 | [1][4] |

| Mixed MBN/Thiophenol | Au | 7.5 | 2229 | [1][4] |

| Mixed MBN/Mercaptohexanoic acid (MHA) | Au | 8.7 | 2228 | [1][4] |

| Pure 4-MBN | Ag | 8.3 | 2227 | [1][4] |

Experimental Protocols

Detailed methodologies for the formation and characterization of 4-MBN SAMs are crucial for reproducible research.

Formation of this compound SAMs on Gold

This protocol outlines the steps for preparing a high-quality 4-MBN SAM on a gold substrate.

Materials:

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

-

This compound (4-MBN)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695)

-

Ethanol (for rinsing)

-

Deionized (DI) water

-

Nitrogen gas

Procedure:

-

Substrate Cleaning:

-

Preparation of 4-MBN Solution:

-

Self-Assembly:

-

Immerse the cleaned gold substrates in the 1 mM 4-MBN solution.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent contamination.[12] For some applications, shorter or longer incubation times may be used.

-

-

Rinsing and Drying:

-

Storage:

-

Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere, until characterization or use.

-

Characterization Techniques

SEIRAS is a highly sensitive technique for obtaining vibrational spectra of molecules adsorbed on thin metal films.

Experimental Setup:

-

A Fourier-transform infrared (FTIR) spectrometer equipped with a liquid nitrogen-cooled MCT detector.

-

A Kretschmann-Attenuated Total Reflectance (ATR) configuration integrated into a spectro-electrochemical cell for potential-controlled studies.[4]

Procedure:

-

Mount the 4-MBN SAM on the Au-coated prism of the ATR setup.

-

Record SEIRA spectra with a spectral resolution of 4 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 400) for each spectrum to achieve a good signal-to-noise ratio.[4]

-

For potential-dependent measurements, use a three-electrode setup with the 4-MBN SAM as the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode.[4]

-

Vary the electrode potential within a stable range (e.g., -0.4 V to +0.6 V for Au) and record spectra at each potential.[1]

SERS provides significantly enhanced Raman signals from molecules adsorbed on nanostructured metal surfaces.

Experimental Setup:

-

A confocal Raman spectrometer.

-

A laser excitation source (e.g., 413 nm Krypton ion laser or 633 nm laser).[1][11]

-

A liquid nitrogen-cooled CCD detector.

Procedure:

-

Use a roughened gold or silver substrate with the 4-MBN SAM.

-

Focus the laser beam onto the sample with low power (e.g., 1 mW) to avoid sample damage.[4]

-

Acquire spectra with a suitable accumulation time (e.g., 60 seconds).[4]

-

For electrochemical SERS, use a spectro-electrochemical cell similar to that used for SEIRAS.

STM provides real-space images of the SAM with atomic or molecular resolution.

Experimental Setup:

-

A scanning tunneling microscope operating in a high-impedance, constant-current mode.

-

Electochemically etched tungsten or Pt/Ir tips.

Procedure:

-

Mount the 4-MBN SAM on a flat Au(111) substrate.

-

Acquire images under ambient or ultra-high vacuum (UHV) conditions.

-

Use typical imaging parameters: bias voltages in the range of ±0.5 to ±2.0 V and a tunneling current of 1-100 pA.[3]

-

For in-situ electrochemical STM, a four-electrode electrochemical cell is used, with the tip acting as the fourth electrode.

Visualizations

The following diagrams illustrate key aspects of this compound self-assembly.

References

- 1. Vibrational Stark Effect of the Electric-Field Reporter this compound as a Tool for Investigating Electrostatics at Electrode/SAM/Solution Interfaces [mdpi.com]

- 2. Vibrational stark effect of the electric-field reporter this compound as a tool for investigating electrostatics at electrode/SAM/solution interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electronic Properties of 4-Mercaptobenzonitrile Monolayers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of organic molecules on metal surfaces represent a cornerstone of nanoscience and molecular electronics, offering a versatile platform for tailoring interfacial properties with molecular precision. Among the vast library of molecules utilized for SAM formation, 4-Mercaptobenzonitrile (4-MBN) has emerged as a molecule of significant interest due to its unique electronic and structural characteristics. The presence of a thiol (-SH) group facilitates robust anchoring to noble metal surfaces, particularly gold, while the terminal nitrile (-C≡N) group provides a sensitive spectroscopic and electronic handle.[1] This combination makes 4-MBN monolayers an ideal system for fundamental studies of charge transport, interfacial electrostatics, and for the development of novel molecular electronic devices and biosensors.

This technical guide provides a comprehensive overview of the electronic properties of 4-MBN monolayers, consolidating key quantitative data, detailing experimental methodologies, and visualizing fundamental concepts.

Core Electronic Properties of 4-MBN Monolayers

The electronic behavior of 4-MBN monolayers is governed by a combination of the intrinsic properties of the molecule, its interaction with the metal substrate, and the collective behavior of the assembled monolayer. Key electronic parameters are summarized in the tables below.

Table 1: Interfacial Electronic Properties of 4-MBN Monolayers on Gold

| Property | Value | Method |

| Work Function Change (ΔΦ) | ~0.15 eV | Estimated from Vibrational Stark Effect (VSE) analysis |

| Potential of Zero Charge (Epzc) of 4-MBN/Au | +0.27 V (vs. NHE for bare Au) | Estimated from VSE analysis |

| Interfacial Dipole | Points away from the gold surface | Inferred from positive work function change |

Note: The work function change and potential of zero charge are influenced by the formation of an interface dipole upon the chemisorption of 4-MBN onto the gold surface. The thiol group forms a covalent bond with the gold, leading to a redistribution of charge at the interface.

Table 2: Vibrational and Dielectric Properties

| Property | Value | Method |

| C≡N Stretching Frequency (on Au) | 2228.6 ± 1.0 cm⁻¹ (in 100% buffer solution) | Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS) |

| Stark Tuning Rate | 5.8 ± 0.2 cm⁻¹/V | Surface-Enhanced Raman Spectroscopy (SERS) |

| Estimated Dielectric Constant (ε) | ~2.0 | Electrochemical Impedance Spectroscopy (EIS) of similar aromatic SAMs |

The nitrile group's vibrational frequency is highly sensitive to the local electric field, a phenomenon known as the vibrational Stark effect (VSE). This property allows 4-MBN to be used as a molecular-level probe of interfacial electric fields.[1]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducible fabrication and characterization of high-quality 4-MBN monolayers. The following sections outline key protocols.

Preparation of this compound Self-Assembled Monolayers on Au(111)

This protocol describes the formation of a well-ordered 4-MBN SAM on a gold substrate, a prerequisite for reliable electronic measurements.

Materials:

-

Au(111) substrate (e.g., template-stripped gold)

-

This compound (4-MBN)

-

Anhydrous ethanol (B145695)

-

High-purity nitrogen gas

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

Procedure:

-

Substrate Cleaning:

-

Immerse the Au(111) substrate in piranha solution for 10-15 minutes to remove organic contaminants.

-

Rinse the substrate thoroughly with deionized water and then with anhydrous ethanol.

-

Dry the substrate under a gentle stream of high-purity nitrogen.

-

-

SAM Formation:

-

Prepare a 1 mM solution of 4-MBN in anhydrous ethanol.

-

Immediately immerse the clean, dry Au(111) substrate into the 4-MBN solution.

-

Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

-

-

Post-Assembly Rinsing and Drying:

-

Remove the substrate from the 4-MBN solution.

-

Rinse the substrate thoroughly with anhydrous ethanol to remove any physisorbed molecules.

-

Dry the substrate again under a gentle stream of high-purity nitrogen.

-

The prepared 4-MBN/Au(111) sample is now ready for characterization.

-

References

A Technical Guide to the Nanotechnology Applications of 4-Mercaptobenzonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Mercaptobenzonitrile (4-MBN) has emerged as a pivotal molecule in the field of nanotechnology, primarily due to its unique bifunctional nature. The presence of a thiol (-SH) group facilitates robust anchoring to noble metal surfaces, forming highly ordered self-assembled monolayers (SAMs), while the terminal nitrile (-C≡N) group serves as a sensitive spectroscopic probe of the local nano-environment.[1][2] This technical guide provides an in-depth exploration of 4-MBN's core applications, focusing on its role in molecular electronics, interfacial sensing, and the development of advanced biosensors. We present key quantitative data, detailed experimental protocols, and conceptual diagrams to offer a comprehensive resource for professionals in the field.

Core Properties of this compound

4-MBN is an aromatic compound whose utility in nanotechnology is dictated by its distinct functional groups.[1] The thiol group forms a strong, semi-covalent bond with gold and silver surfaces, with a sulfur-gold interaction energy on the order of 45 kcal/mol.[1] This strong anchoring is the foundation for creating stable and well-ordered SAMs.[1] The nitrile group's vibrational frequency is exceptionally sensitive to local electric fields, a phenomenon known as the vibrational Stark effect (VSE), making it an excellent reporter molecule.[3][4]

Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and material handling.

| Property | Value | Reference(s) |

| IUPAC Name | 4-sulfanylbenzonitrile | [5] |

| Synonyms | 4-Cyanothiophenol, 4-Thiobenzonitrile | [2][6] |

| CAS Number | 36801-01-1 | [2][7][8] |

| Molecular Formula | C₇H₅NS | [2][7] |

| Molecular Weight | 135.19 g/mol | [2][6] |

| Melting Point | 51 °C | [2] |

| Solubility | Sparingly soluble in DMSO; limited in water. | [1] |

Key Applications in Nanotechnology

The unique structure of 4-MBN enables its use in several high-impact areas of nanotechnology, from fundamental surface science to applied diagnostics.

Probing Interfacial Electric Fields

A primary application of 4-MBN is its use as a molecular-level probe for investigating the electrostatics at interfaces.[1] By forming a SAM on a metal electrode, the nitrile group's stretching frequency can be monitored using techniques like Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS) and Surface-Enhanced Raman Spectroscopy (SERS).[3][4] This frequency shifts linearly with the strength of the local electric field due to the VSE.[3] This allows researchers to map potential distributions across interfaces, which is critical for understanding charge transfer processes in molecular electronics and catalysis.[1][3]

| Parameter | Value / Observation | Substrate(s) | Reference(s) |

| Electric Field Strength Range | 0.9 × 10⁸ V/m to -2.5 × 10⁹ V/m | Au, Ag | [4] |

| Stark Tuning Rate (Aqueous) | ~6.0 × 10⁻⁹ cm⁻¹·m/V | - | [9] |

| Primary Influencing Factors | External electric fields, metal-MBN bond, surface potential, hydrogen bonding | Au, Ag | [3][4] |

Molecular Electronics

In molecular electronics, which aims to use single molecules as electronic components, 4-MBN SAMs serve as the active layer in molecular transport junctions.[10][11] The well-ordered, insulating monolayer acts as a tunnel barrier between two electrodes.[10] By studying the charge transport characteristics through these SAMs, scientists can gain fundamental insights into conduction at the molecular scale. The ability of 4-MBN to report on the internal electric fields within such a device during operation is a significant advantage for designing and understanding molecular-scale switches and memory units.[3][4]

// Invisible nodes for alignment inv1 [style=invis, shape=point]; inv2 [style=invis, shape=point]; "Electrode1" -> inv1 -> "Electrode2" [style=invis]; p5 -> inv2 [style=invis];

// Label for SAM "SAM_Label" [ label="4-MBN Self-Assembled Monolayer (SAM)\n(Thiol group binds to gold)", shape=rect, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=0 ]; inv2 -> "SAM_Label" [dir=back, arrowhead=icurve, color="#5F6368"];

// Charge Transport Arrow "Charge" [label="Charge Transport", shape=none, fontcolor="#EA4335"]; "Electrode1" -> "Charge" [style=invis]; "Charge" -> "Electrode2" [style=invis]; edge [style=solid, arrowhead=normal, color="#EA4335", penwidth=2, constraint=false]; "Electrode1":e -> "Electrode2":w [ltail=cluster_0, rtail=cluster_2]; } END_DOT Figure 1: Diagram of a molecular electronic junction using a 4-MBN SAM.

Biosensing and Surface-Enhanced Raman Scattering (SERS)

A promising application for 4-MBN is in the development of highly sensitive SERS tags for biomedical diagnostics.[1][2] In this approach, gold or silver nanoparticles are functionalized with 4-MBN. The nitrile group provides a strong, sharp Raman signal in a region of the spectrum that is typically free from interference from biological molecules.[9] These 4-MBN-coated nanoparticles can be further conjugated with biorecognition elements, such as antibodies, to specifically target disease biomarkers.[1][2] When the SERS tag binds to its target, the enhanced Raman signal from the 4-MBN acts as a clear signature for detection, enabling applications like cancer biomarker imaging.[2]

Experimental Protocols

Reproducible results in nanotechnology require meticulous experimental procedures. The following sections detail standardized protocols for the synthesis and characterization of 4-MBN SAMs.

Protocol for Formation of 4-MBN Self-Assembled Monolayers

This protocol outlines the standard procedure for preparing high-quality 4-MBN SAMs on gold substrates.[9] A clean environment, free of contaminants like silanes or iodine, is crucial.

-

Substrate Preparation:

-

Use gold-coated substrates with a titanium or chromium adhesion layer to prevent delamination.

-

Clean the gold substrate immediately before use. A common method is cleaning with piranha solution (a 3:7 v/v mixture of 30% H₂O₂ and concentrated H₂SO₄). Extreme caution is required when handling piranha solution as it is a powerful and dangerous oxidant.

-

Rinse the substrate thoroughly with deionized water and then with 200 proof ethanol (B145695).

-

Dry the substrate under a stream of dry nitrogen gas.

-

-

Solution Preparation:

-

Prepare a 1-10 mM solution of this compound in 200 proof ethanol.[9]

-

Use a clean, dedicated glass or polypropylene (B1209903) container for the solution to avoid cross-contamination.

-

-

Self-Assembly Process:

-

Using clean tweezers, fully immerse the gold substrate into the thiol solution.

-

To create the highest quality films, minimize oxygen exposure by reducing the headspace in the container and backfilling with an inert gas like nitrogen.

-

Seal the container tightly (e.g., with Parafilm®).

-

Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.

-

-

Post-Assembly Rinsing:

-

After incubation, remove the substrate from the thiol solution.

-

Rinse the surface thoroughly with fresh ethanol to remove any non-covalently bound (physisorbed) molecules.

-

Dry the SAM-coated substrate again under a stream of dry nitrogen.

-

Store the prepared SAMs in a clean, dry environment (e.g., a petri dish) until characterization.

-

Protocol for Spectroscopic Characterization

Characterization is essential to confirm the formation and quality of the SAM and to perform sensing experiments.

-

Surface-Enhanced Raman Spectroscopy (SERS):

-

Place the 4-MBN functionalized substrate (or nanoparticle solution) in a Raman spectrometer.

-

Excite the sample with a laser at a wavelength appropriate for the substrate (e.g., 633 nm or 785 nm for gold).

-

Acquire the Raman spectrum, focusing on the nitrile (-C≡N) stretching region (typically ~2200-2250 cm⁻¹).

-